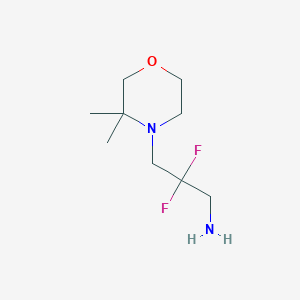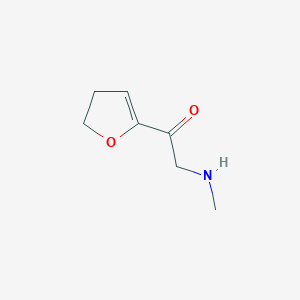
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amines and aldehydes, under acidic or basic conditions.
Coupling of the Imidazole and Pyrrolidine Rings: The final step involves coupling the imidazole and pyrrolidine rings through a series of reactions, such as nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides or pyrrolidine N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may introduce various functional groups onto the imidazole or pyrrolidine rings.
科学的研究の応用
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand the role of imidazole and pyrrolidine rings in biological systems, including their interactions with proteins and nucleic acids.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, coordinating with metal ions or forming hydrogen bonds with amino acid residues in proteins. The pyrrolidine ring can enhance the compound’s binding affinity and specificity by providing additional interactions with the target.
類似化合物との比較
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties but lacking the pyrrolidine ring.
Pyrrolidine: A saturated five-membered ring containing one nitrogen atom, similar to the pyrrolidine ring in the target compound.
4-(1-Methyl-1H-benzimidazol-2-yl)pyrrolidin-3-amine: A compound with a benzimidazole ring instead of an imidazole ring, offering different chemical and biological properties.
Uniqueness
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine is unique due to the combination of the imidazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
4-(1-methylimidazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N4/c1-12-3-2-11-8(12)6-4-10-5-7(6)9/h2-3,6-7,10H,4-5,9H2,1H3 |
InChIキー |
ZJVWMUPJUTXEHB-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2CNCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


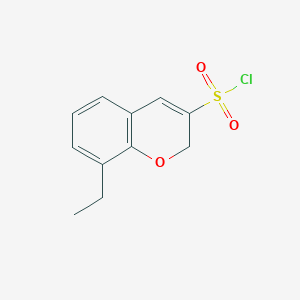
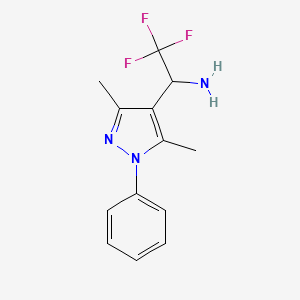
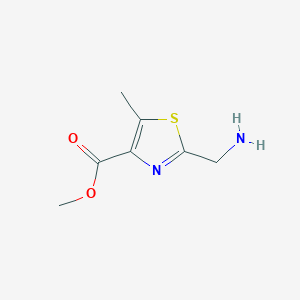
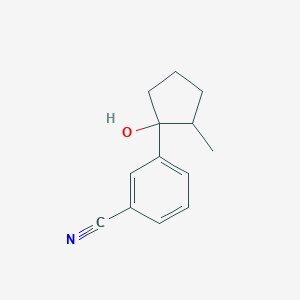
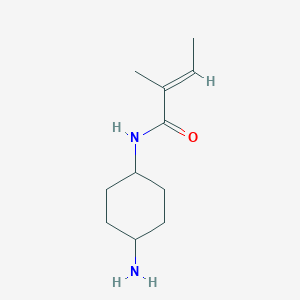

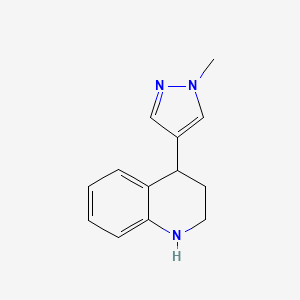
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL](/img/structure/B13158883.png)
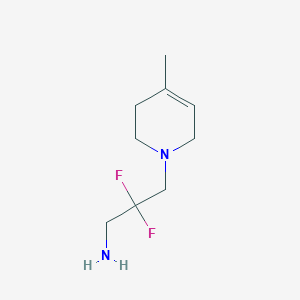
![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)
